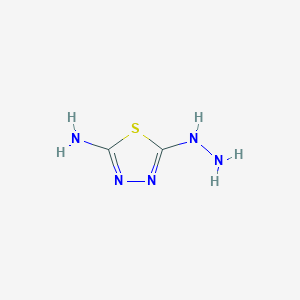![molecular formula C14H14N8O2S2 B13995454 4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 29817-74-1](/img/structure/B13995454.png)
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-: is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a diazenyl linkage and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide precursor. The diazenyl linkage is introduced through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with the appropriate aromatic compound. The thiadiazole ring is then formed through cyclization reactions involving sulfur and nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it valuable in textile and printing industries.
Wirkmechanismus
The mechanism of action of BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- involves its interaction with specific molecular targets. The diazenyl linkage and thiadiazole ring allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Diazobenzenesulfonamide: Contains a diazenyl linkage similar to the target compound.
Thiadiazole derivatives: Compounds with a thiadiazole ring, used in various applications.
Uniqueness
BENZENESULFONAMIDE,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)- is unique due to its combination of a benzenesulfonamide group, diazenyl linkage, and thiadiazole ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
29817-74-1 |
|---|---|
Molekularformel |
C14H14N8O2S2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N8O2S2/c1-8-18-21-14(25-8)22-26(23,24)10-4-2-9(3-5-10)19-20-11-6-7-12(15)17-13(11)16/h2-7H,1H3,(H,21,22)(H4,15,16,17) |
InChI-Schlüssel |
VCDGNEYCVAHPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


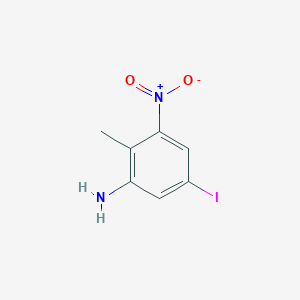
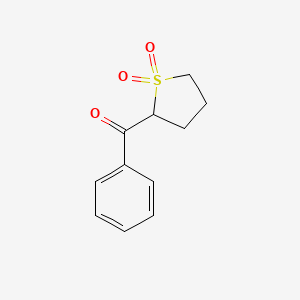
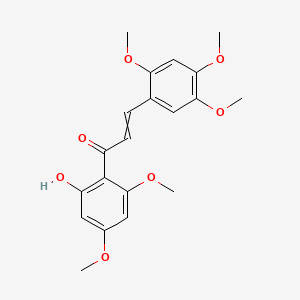
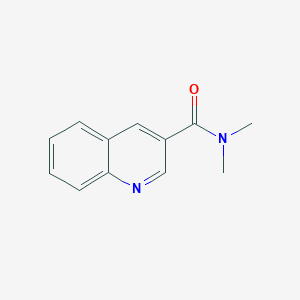
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
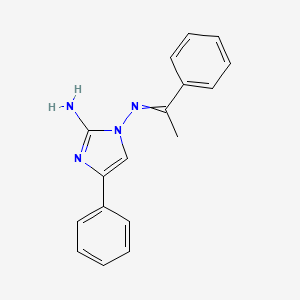
![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
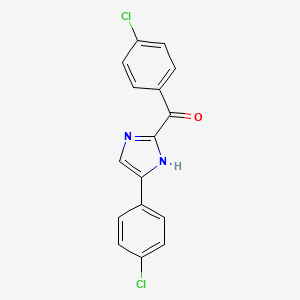
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
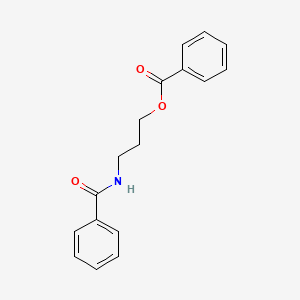
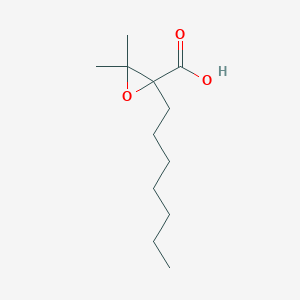
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
